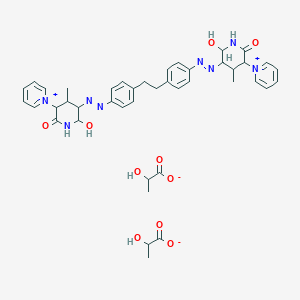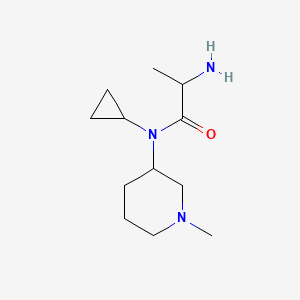
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2OS and a molecular weight of 218.26 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylthio group, and a hydroxyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The methylthiol group is introduced via a nucleophilic substitution reaction, followed by the addition of the hydroxyl group through a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaOMe, sodium ethoxide (NaOEt), and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The methylthio group can participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(2,6-Difluoro-3-(methylthio)phenyl)butan-2-ol: Similar structure but with an additional carbon atom in the alkyl chain.
2-(2,6-Difluoro-3-(methylthio)phenyl)-3-methylbutan-2-ol: Similar structure with a methyl group on the butan-2-ol chain.
Uniqueness
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol is unique due to its specific combination of fluorine atoms and a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C10H12F2OS |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
2-(2,6-difluoro-3-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2OS/c1-10(2,13)8-6(11)4-5-7(14-3)9(8)12/h4-5,13H,1-3H3 |
InChIキー |
NPRPSSWJQQYYGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C=CC(=C1F)SC)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)





![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)



![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
